molecular formula C17H28BN3O4 B2566442 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate CAS No. 1798843-08-9

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No.: B2566442
CAS No.: 1798843-08-9
M. Wt: 349.24
InChI Key: LALHIGTULYBLSQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a chemical compound with a complex structure . It has a variety of physicochemical properties and potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of tert-butyl (1S,2R)-2- (7-iodo-3-oxo-4- (m-tolylamino)-2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-6-ylamino)cyclohexylcarbamate with tert-butyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate in the presence of sodium carbonate in N,N-dimethyl-formamide at 80℃ for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a pyrazole ring and a dioxaborolane ring . The compound has a molecular weight of 294.15 and an empirical formula of C14H23BN2O4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the starting materials in the presence of a base and a palladium catalyst . The exact mechanism of these reactions is not specified in the available literature .


Physical and Chemical Properties Analysis

This compound has a number of physicochemical properties, including a high degree of lipophilicity and a high GI absorption rate . It is soluble in water, with a solubility of 0.202 mg/ml .

Scientific Research Applications

Synthesis and Characterization

  • The compound serves as an intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
  • It undergoes reactions to form various pyrazole derivatives, demonstrating utility in chemical synthesis (Nikulnikov et al., 2009).
  • The synthesis process of this compound has been detailed, emphasizing its role in creating 1H-indazole derivatives (Ye et al., 2021).
  • Its role in the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale is noted (Iminov et al., 2015).

Applications in Medicinal Chemistry

  • The compound is utilized in developing medicinally important compounds, as demonstrated in the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines (Bethel et al., 2012).
  • Its derivatives have shown potential in pharmacological applications, such as in the synthesis of 1,2,4-triazines (Mironovich & Shcherbinin, 2014).

Chemical Analysis and Structural Studies

  • Studies involving Density Functional Theory (DFT) have been conducted to understand its molecular structure, crucial for its applications in chemical synthesis (Liao et al., 2022).

Role in Organic Synthesis

  • The compound is key in the synthesis of various organic molecules, such as in the preparation of tert-butyl pyrazole derivatives, indicating its versatility in organic chemistry (Pollock & Cole, 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Properties

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)20-8-9-21-13(11-20)12(10-19-21)18-24-16(4,5)17(6,7)25-18/h10H,8-9,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALHIGTULYBLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCN3N=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798843-08-9
Record name tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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